![molecular formula C24H27ClFN3O5 B11928129 [2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BAY 1217224 involves multiple steps, including the preparation of key intermediates and their subsequent coupling . One of the critical intermediates is a fluorinated ketone, which is synthesized through a visible light-induced reaction between an organic boronic ester and a fluorinated acyl silane . The reaction conditions typically involve the use of a photoredox catalyst under visible light irradiation .
Industrial Production Methods: Industrial production of BAY 1217224 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product . The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions: BAY 1217224 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: BAY 1217224 can undergo substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BAY 1217224 .
Aplicaciones Científicas De Investigación
BAY 1217224 has several scientific research applications:
Mecanismo De Acción
BAY 1217224 exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade . The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a crucial step in blood clot formation . This inhibition helps in managing thrombotic disorders by reducing the formation of blood clots .
Comparación Con Compuestos Similares
Dabigatran: Another thrombin inhibitor used as an anticoagulant.
Rivaroxaban: An inhibitor of Factor Xa, another enzyme in the coagulation cascade.
Uniqueness of BAY 1217224: BAY 1217224 is unique due to its neutral, non-prodrug nature and favorable oral pharmacokinetics . Unlike some other thrombin inhibitors, it does not require metabolic activation, making it more efficient and predictable in its pharmacological effects .
Propiedades
Fórmula molecular |
C24H27ClFN3O5 |
|---|---|
Peso molecular |
491.9 g/mol |
Nombre IUPAC |
[2-[[(1S)-1-(3-chlorophenyl)-2-fluoroethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2S,5S)-5-(2-hydroxyethyl)-2-methylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C24H27ClFN3O5/c1-14-12-29(18(6-7-30)13-33-14)23(31)16-9-19-22(21(10-16)32-2)34-24(27-19)28-20(11-26)15-4-3-5-17(25)8-15/h3-5,8-10,14,18,20,30H,6-7,11-13H2,1-2H3,(H,27,28)/t14-,18-,20+/m0/s1 |
Clave InChI |
PLMHHBJXBHCBMU-ADLFWFRXSA-N |
SMILES isomérico |
C[C@H]1CN([C@H](CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)N[C@H](CF)C4=CC(=CC=C4)Cl |
SMILES canónico |
CC1CN(C(CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)NC(CF)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
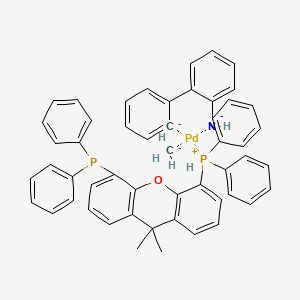

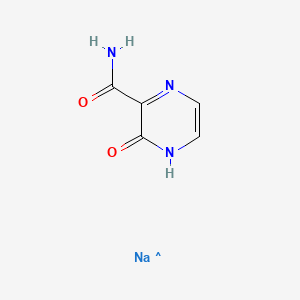
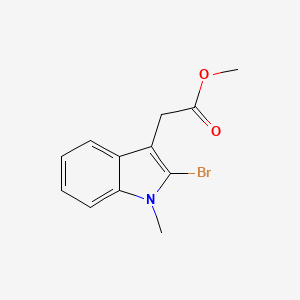
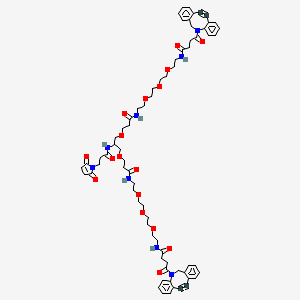


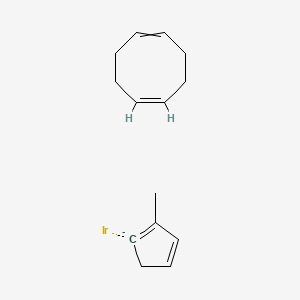
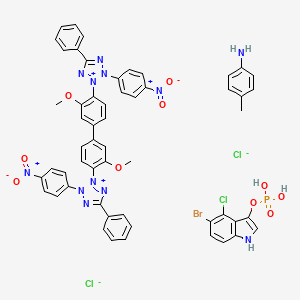
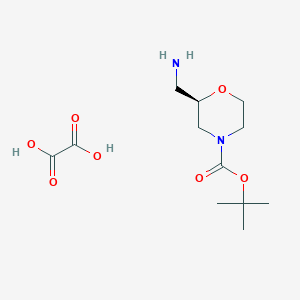

![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
